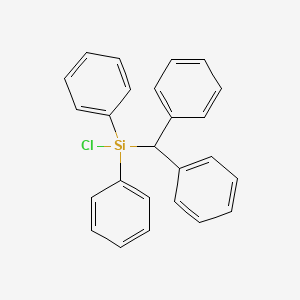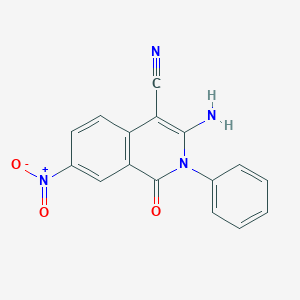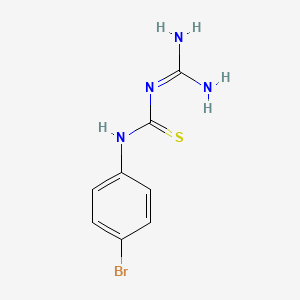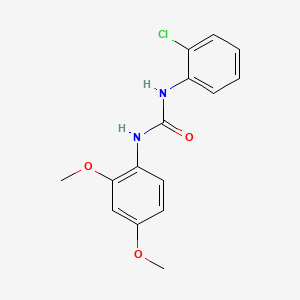
5-(2-Chlorophenyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chlorophenyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(2-Chlorphenyl)-N-(3-(Trifluormethyl)phenyl)furan-2-carboxamid umfasst typischerweise die folgenden Schritte:
Bildung des Furanrings: Dies kann mit verschiedenen Methoden wie der Paal-Knorr-Synthese erreicht werden.
Einführung der 2-Chlorphenylgruppe: Dieser Schritt kann eine Friedel-Crafts-Acylierungsreaktion umfassen.
Anlagerung der N-(3-(Trifluormethyl)phenyl)gruppe: Dies kann durch eine Amidkupplungsreaktion unter Verwendung von Reagenzien wie EDCI oder DCC erfolgen.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren würden wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren und die Prinzipien der grünen Chemie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Furanring, unterliegen.
Reduktion: Reduktionsreaktionen könnten die Carbonylgruppe im Carboxamid anvisieren.
Substitution: Die aromatischen Ringe können elektrophilen oder nukleophilen Substitutionsreaktionen unterliegen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Die Bedingungen können variieren, aber häufige Reagenzien umfassen Halogene für die elektrophile Substitution und Nukleophile wie Amine oder Thiole für die nukleophile Substitution.
Hauptprodukte
Die Hauptprodukte hängen von den spezifischen Reaktionen und Bedingungen ab, die verwendet werden. So könnte die Oxidation zur Bildung von Furan-2,5-dicarbonsäurederivaten führen.
Wissenschaftliche Forschungsanwendungen
Chemie
Katalyse: Die Verbindung könnte als Ligand in katalytischen Reaktionen verwendet werden.
Materialwissenschaften:
Biologie
Biologische Aktivität: Die Verbindung kann verschiedene biologische Aktivitäten aufweisen, darunter antimikrobielle oder Antikrebswirkungen.
Medizin
Arzneimittelentwicklung: Potenzielle Verwendung als Leitstruktur bei der Entwicklung neuer Arzneimittel.
Industrie
Polymerwissenschaften: Anwendungen bei der Synthese von Spezialpolymeren.
5. Wirkmechanismus
Der Wirkmechanismus hängt von der jeweiligen Anwendung ab. So könnte die Verbindung, wenn sie als Medikament verwendet wird, mit bestimmten Enzymen oder Rezeptoren im Körper interagieren und so eine therapeutische Wirkung erzielen. Die beteiligten molekularen Zielstrukturen und Pfade müssten durch experimentelle Studien identifiziert werden.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, if used as a drug, the compound might interact with specific enzymes or receptors in the body, leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-(2-Chlorphenyl)-N-phenylfuran-2-carboxamid
- 5-(2-Chlorphenyl)-N-(4-(Trifluormethyl)phenyl)furan-2-carboxamid
Einzigartigkeit
Das Vorhandensein der Trifluormethylgruppe in 5-(2-Chlorphenyl)-N-(3-(Trifluormethyl)phenyl)furan-2-carboxamid kann einzigartige Eigenschaften wie eine erhöhte Lipophilie und metabolische Stabilität verleihen, was diese Verbindung von ähnlichen Verbindungen unterscheidet.
Eigenschaften
CAS-Nummer |
618400-57-0 |
|---|---|
Molekularformel |
C18H11ClF3NO2 |
Molekulargewicht |
365.7 g/mol |
IUPAC-Name |
5-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H11ClF3NO2/c19-14-7-2-1-6-13(14)15-8-9-16(25-15)17(24)23-12-5-3-4-11(10-12)18(20,21)22/h1-10H,(H,23,24) |
InChI-Schlüssel |
SUUAJCNPOPXZAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(Bicyclo[4.1.0]hept-2-en-7-yl)(trimethyl)silane](/img/structure/B11944194.png)

![disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11944205.png)
![3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene](/img/structure/B11944209.png)


![4-Methylbicyclo[2.2.2]octane-2,6-dione](/img/structure/B11944219.png)

![Bicyclo[6.1.0]non-4-ene](/img/structure/B11944233.png)
